

# Application Notes and Protocols: In Vivo Dosage and Administration of Disitertide in Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Disitertide |           |
| Cat. No.:            | B515574     | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

Introduction

**Disitertide**, also known as P144, is a peptide-based inhibitor of Transforming Growth Factorbeta 1 (TGF-β1) and Phosphoinositide 3-kinase (PI3K). By targeting these key signaling pathways, **Disitertide** has shown potential in various therapeutic areas, including fibrosis and oncology. These application notes provide a comprehensive overview of the in vivo dosage and administration of **Disitertide** in mouse models, based on currently available scientific literature. The protocols and data presented herein are intended to serve as a guide for researchers designing preclinical studies.

## Data Presentation: Quantitative Summary of Disitertide and Analogous Peptide Administration in Mice

The following tables summarize the reported dosages and administration routes for **Disitertide** (P144) and other relevant TGF- $\beta$  inhibitor peptides in murine models. This information can be used as a starting point for dose-finding and efficacy studies.

Table 1: In Vivo Administration of **Disitertide** (P144) in Mice



| Administrat ion Route      | Dosage/Co<br>ncentration | Dosing<br>Schedule   | Mouse<br>Model                                          | Application       | Reference |
|----------------------------|--------------------------|----------------------|---------------------------------------------------------|-------------------|-----------|
| Topical                    | 300 μg/mL in<br>Lipogel  | Daily for 2<br>weeks | Nude mice with human hypertrophic scar xenografts       | Scar<br>reduction | [1]       |
| Intraperitonea<br>I (I.P.) | 4 mg/kg                  | Daily                | C57BL/6 mice with peritoneal dialysis- induced fibrosis | Anti-fibrosis     |           |
| Intravenous<br>(I.V.)      | 1 mg/kg                  | Single dose          | Nude mice with PANC-1 pancreatic tumor xenografts       | PET imaging       | [2]       |

Table 2: In Vivo Administration of Other TGF-β Inhibitor Peptides in Mice (for reference)



| Peptide       | Administr<br>ation<br>Route | Dosage          | Dosing<br>Schedule   | Mouse<br>Model                                 | Applicati<br>on   | Referenc<br>e |
|---------------|-----------------------------|-----------------|----------------------|------------------------------------------------|-------------------|---------------|
| P17           | Intraperiton<br>eal (I.P.)  | 50 μ<br>g/mouse | Not<br>specified     | CCl4-<br>induced<br>liver<br>fibrosis<br>model | Anti-<br>fibrosis | [3]           |
| HTPEP-<br>001 | Intravenou<br>s (I.V.)      | 60 mg/kg        | Daily for 10<br>days | C57BL/6 mice with MC38 colon cancer model      | Anti-tumor        |               |

## **Signaling Pathways of Disitertide**

**Disitertide** exerts its biological effects by inhibiting the TGF- $\beta$ 1 and PI3K signaling pathways. Understanding these pathways is crucial for interpreting experimental outcomes.

### **TGF-β1 Signaling Pathway**

The TGF-β1 signaling pathway plays a pivotal role in cell growth, differentiation, and extracellular matrix production. Its dysregulation is implicated in fibrosis and cancer. **Disitertide** inhibits this pathway by preventing TGF-β1 from binding to its receptor.





Click to download full resolution via product page

TGF-β1 Signaling Pathway Inhibition by **Disitertide**.

### **PI3K/Akt Signaling Pathway**

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and metabolism. **Disitertide**'s inhibitory action on PI3K can contribute to its anticancer effects.



Click to download full resolution via product page

PI3K/Akt Signaling Pathway Inhibition by **Disitertide**.

# **Experimental Protocols**Preparation of Disitertide for In Vivo Administration

#### Materials:

Disitertide (P144) peptide



- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Protocol for a Suspended Solution for Intraperitoneal and Oral Administration:

This protocol yields a suspended solution that can be used for oral and intraperitoneal injections. It is recommended to prepare this solution fresh on the day of use.

- Prepare a stock solution of **Disitertide** in DMSO. Due to the hydrophobic nature of the
  peptide, a stock solution in DMSO is recommended. For example, dissolve **Disitertide** in
  DMSO to a concentration of 25 mg/mL.
- Formulate the vehicle. In a sterile microcentrifuge tube, add the solvents in the following order and vortex thoroughly after each addition:
  - 400 μL of PEG300
  - 50 μL of Tween-80
- Add the Disitertide stock solution. To the vehicle mixture, add 100 μL of the 25 mg/mL
   Disitertide stock solution in DMSO. Vortex until the solution is clear.
- Add saline. Add 450 μL of sterile saline to the mixture to bring the final volume to 1 mL.
   Vortex thoroughly. This will result in a suspended solution with a final **Disitertide** concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.



 Aid dissolution (if necessary). If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

### Administration of Disitertide in Mice

The choice of administration route depends on the experimental design, target tissue, and desired pharmacokinetic profile.

- a. Topical Administration
- Application: Localized treatment, such as for skin fibrosis or wound healing models.
- Protocol:
  - Prepare a formulation of **Disitertide** in a suitable vehicle, such as a lipogel, at the desired concentration (e.g., 300 μg/mL).[1]
  - Apply a thin layer of the **Disitertide**-containing gel directly to the target area on the mouse.
  - Administer daily or as required by the experimental protocol.
- b. Intraperitoneal (I.P.) Injection
- Application: Systemic delivery with relatively rapid absorption.
- Protocol:
  - Prepare the **Disitertide** solution as described in the preparation protocol.
  - Accurately weigh the mouse to calculate the required injection volume based on the desired dosage (e.g., 4 mg/kg).
  - Restrain the mouse, tilting it slightly head-down.
  - Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle.
  - Aspirate to ensure no fluid is drawn into the syringe, then inject the solution slowly.



#### c. Intravenous (I.V.) Injection

 Application: Rapid and complete systemic delivery, achieving immediate high plasma concentrations.

#### Protocol:

- Prepare a sterile, clear solution of **Disitertide** suitable for intravenous injection. The
  formulation for I.P. injection may need to be further diluted and filtered to ensure it is free
  of particulates.
- Warm the mouse under a heat lamp to dilate the tail veins.
- Place the mouse in a restrainer.
- Using a 27-30 gauge needle, inject the calculated volume of **Disitertide** solution (e.g., for a 1 mg/kg dose) into one of the lateral tail veins.[2]
- Observe the injection site for any signs of extravasation.

#### d. Oral Gavage

- Application: To investigate the oral bioavailability and efficacy of **Disitertide**.
- Protocol:
  - Prepare the **Disitertide** solution as described for I.P. injection.
  - Use a proper-sized, flexible gavage needle.
  - Gently restrain the mouse and insert the gavage needle into the esophagus, ensuring it does not enter the trachea.
  - Slowly administer the calculated volume of the **Disitertide** solution.
  - Note: The oral bioavailability of peptide-based drugs is often low. The effective oral dose
    may be significantly higher than parenteral doses and must be determined empirically.



# Experimental Workflow for a Typical In Vivo Efficacy Study

The following diagram outlines a general workflow for assessing the in vivo efficacy of **Disitertide** in a mouse tumor model.



Click to download full resolution via product page

General workflow for an in vivo efficacy study.

## **Concluding Remarks**

These application notes and protocols are intended to provide a foundational framework for the in vivo use of **Disitertide** in mouse models. Researchers should note that the optimal dosage, administration route, and formulation may vary depending on the specific mouse strain, disease model, and experimental objectives. Therefore, it is essential to perform pilot studies to determine the most effective and well-tolerated conditions for each specific application. Further research is warranted to establish a comprehensive pharmacokinetic and pharmacodynamic profile of **Disitertide** in mice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Effect of P144® (Anti-TGF-β) in an "In Vivo" Human Hypertrophic Scar Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET imaging with [68Ga]-labeled TGFβ-targeting peptide in a mouse PANC-1 tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Dosage and Administration of Disitertide in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b515574#in-vivo-dosage-and-administration-of-disitertide-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com